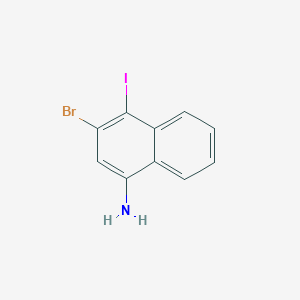

3-Bromo-4-iodo-1-naphthylamine

描述

3-Bromo-4-iodo-1-naphthylamine is a halogenated naphthylamine derivative characterized by bromine and iodine substituents at the 3- and 4-positions of the naphthalene ring, respectively. The compound’s structure combines the electron-withdrawing effects of halogens with the aromatic π-system of naphthylamine, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where iodine acts as a superior leaving group compared to lighter halogens .

属性

IUPAC Name |

3-bromo-4-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVLYGARVCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Halogenation and Amination

A classical route to prepare halogenated naphthylamines involves:

- Bromination: Selective bromination at position 3 using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid over-bromination.

- Iodination: Subsequent iodination at position 4 using iodine or iodine-based reagents, often catalyzed or facilitated by mild oxidants or halogen exchange reactions.

- Amination: Introduction of the amino group at position 1 through reduction of nitro precursors or direct amination.

This sequence ensures regioselective substitution, minimizing side reactions.

Halogen Exchange (Transhalogenation) Method

A notable method for preparing N-iodo compounds, which can be adapted for this compound, involves halogen exchange reactions:

- Starting from an N-bromo compound, reaction with alkyl iodides in the presence of a solvent and agitation at ambient temperature leads to exchange of bromine for iodine on the aromatic amine.

- Reaction times range from 1 to 50 hours, often optimized between 4 to 12 hours for best yields.

- The process is conducted under mild conditions without the need for harsh reagents or high temperatures.

This method offers a controlled way to introduce iodine selectively after bromination.

In Situ Generation of Halogenating Agents

Recent advances include eco-friendly, rapid methods for generating N-bromo and N-iodo reagents in situ from N-chloro analogues:

- Reaction of N-chloro amides or imides with lithium iodide or lithium bromide salts produces the corresponding N-iodo or N-bromo compounds.

- This redox-neutral process avoids handling corrosive molecular halogens and hazardous oxidants.

- The method is scalable and allows for clean conversion with simple purification steps.

While this method is demonstrated mainly for imides and amides, it provides a promising approach for halogenation of aromatic amines such as naphthylamines.

Related Halogenation Protocols for Analogous Compounds

Although direct preparation methods for this compound are scarce, protocols for structurally related compounds provide insights:

- Preparation of 3-bromo-4-methoxyaniline involves bromination of fluoronitrobenzene derivatives followed by nitro reduction to aniline derivatives, demonstrating effective regioselective halogenation and amination steps.

- Iodine-catalyzed one-pot syntheses of iodinated naphthyridine derivatives from alkynyl precursors illustrate mild and metal-free iodination strategies that could be adapted for naphthylamine halogenation.

Comparative Data Table of Preparation Methods

化学反应分析

Types of Reactions

3-Bromo-4-iodo-1-naphthylamine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthylamines, while coupling reactions can produce complex biaryl structures.

科学研究应用

3-Bromo-4-iodo-1-naphthylamine is used in diverse scientific research areas, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of molecular interactions and as a probe in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 3-Bromo-4-iodo-1-naphthylamine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting various biochemical pathways.

相似化合物的比较

Halogen Substitution Patterns and Electronic Effects

3-Chloro-N-phenyl-phthalimide ()

- Structure : Chlorine at the 3-position of a phthalimide core with an N-phenyl group.

- Reactivity : Chlorine’s moderate electron-withdrawing nature facilitates nucleophilic aromatic substitution (NAS), critical in polymer synthesis (e.g., polyimides) .

- Applications: Monomer precursor for high-performance polymers requiring thermal stability.

3-Bromo-4-iodo-1-naphthylamine

- Differentiation : Bromine and iodine provide stronger electron-withdrawing effects than chlorine, enhancing reactivity in coupling reactions. Iodine’s polarizability supports transition metal-mediated bond formations.

Aromatic System and Conjugation

Physical and Chemical Properties

EWG = Electron-Withdrawing Group

Research Findings and Trends

- Reactivity Hierarchy : Iodine > Bromine > Chlorine in cross-coupling efficiency due to bond dissociation energies (C-I: 240 kJ/mol; C-Br: 276 kJ/mol; C-Cl: 339 kJ/mol) .

- Stability Trade-offs: Heavier halogens (e.g., iodine) may reduce thermal stability but enhance catalytic turnover in reactions .

- Drug Design : Bromine’s balance of electronic effects and steric bulk makes it preferable in pharmacophores, while iodine’s size limits its use to specific niches (e.g., radiopharmaceuticals) .

生物活性

3-Bromo-4-iodo-1-naphthylamine is a halogenated naphthylamine derivative characterized by the presence of both bromine and iodine atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through halogenation reactions, typically involving bromination of 4-iodo-1-naphthylamine. The synthesis can be optimized by controlling reaction conditions such as temperature and solvent choice (e.g., dichloromethane) to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through halogen bonding. The presence of bromine and iodine allows for unique interactions with biological molecules, influencing biochemical pathways and receptor activities. For instance, these halogens can facilitate electron transfer reactions, which are critical in numerous enzymatic processes .

Binding Affinity Studies

Research has shown that this compound exhibits significant binding affinity at specific sites within receptors. For example, studies involving the NMDA receptor have demonstrated that modifications in the halogen substituents can dramatically affect binding affinities. Compounds with similar structures displayed varying degrees of inhibition at the PCP binding site, indicating that structural nuances significantly impact biological activity .

| Compound | Binding Affinity (Ki, nM) | Inhibition (%) |

|---|---|---|

| This compound | 42.9 | >50 |

| 4-Bromo-1-naphthylamine | 45.8 | >50 |

| 3-Iodo-1-naphthylamine | 53 | >89 |

Neuropharmacological Applications

One notable study explored the effects of this compound on neuropsychiatric disorders. The compound was tested for its efficacy in modulating NMDA receptor activity, which is implicated in conditions such as Alzheimer's disease and epilepsy. The results indicated that this compound could potentially serve as a therapeutic agent due to its ability to inhibit receptor activity effectively .

Environmental Toxicology

Another area of research focused on the environmental implications of this compound. Its persistence in ecological systems poses potential risks, necessitating studies on its toxicity profiles. The compound's behavior in various environmental matrices was assessed using relative risk-based indicators, highlighting the need for careful monitoring due to its potential carcinogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。